1-Bromo-2-fluoro-4-iodo-3-methylbenzene
Description
Significance of Polyhalogenated Aryl Halides in Modern Organic Chemistry
Polyhalogenated aryl halides are crucial building blocks in modern organic synthesis. fiveable.me Their importance stems from their wide-ranging applications as versatile intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgncert.nic.in The carbon-halogen bond in these compounds provides a reactive site for various chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.me
The reactivity of the carbon-halogen bond is dependent on the specific halogen, generally following the trend of C-I > C-Br > C-Cl > C-F. nih.gov This differential reactivity allows for selective functionalization in polyhalogenated systems, enabling the stepwise and controlled construction of complex molecular architectures. nih.gov For instance, the more reactive carbon-iodine bond can be selectively targeted in a cross-coupling reaction while leaving a carbon-bromine bond intact for a subsequent transformation. This chemoselectivity is a powerful tool for synthetic chemists. fiveable.menih.gov
Furthermore, the introduction of halogen atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and modifying the biological activity of the resulting molecules. pharmacareers.inlibretexts.org Many clinically useful drugs and naturally occurring compounds contain halogen atoms. ncert.nic.in
Academic Relevance of Highly Substituted Benzene (B151609) Derivatives
Highly substituted benzene derivatives are aromatic compounds where multiple hydrogen atoms on the benzene ring have been replaced by various functional groups. sciencedaily.com These molecules form the core structure of a vast number of natural products, pharmaceuticals, agrochemicals, and functional materials. rsc.org The specific arrangement of substituents on the benzene ring dictates the molecule's function and properties. rsc.org
The synthesis of polysubstituted benzenes presents a significant challenge in organic chemistry, as the order of introduction of different functional groups is critical to achieving the desired substitution pattern. libretexts.orgpressbooks.publibretexts.org The directing effects of the substituents already present on the ring govern the position of subsequent substitutions. pharmacareers.inpressbooks.pub Consequently, developing synthetic methodologies that allow for the programmed and predictable synthesis of multi-substituted benzenes is an area of active research. sciencedaily.com The ability to create a diverse range of substitution patterns is essential for exploring structure-activity relationships and discovering new functional molecules. sciencedaily.comrsc.org
Unique Substitution Pattern and Research Interest in 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (B3019675)
This compound is a polysubstituted aromatic compound with the chemical formula C₇H₅BrFI. nih.gov Its structure is characterized by a benzene ring substituted with four different groups: a bromine atom, a fluorine atom, an iodine atom, and a methyl group. This specific arrangement of substituents gives the molecule a unique set of chemical properties and potential for reactivity.
The presence of three different halogen atoms (bromine, fluorine, and iodine) on the same aromatic ring makes this compound particularly interesting from a synthetic standpoint. The significant differences in the reactivity of the C-I, C-Br, and C-F bonds offer the potential for highly selective, sequential cross-coupling reactions. nih.gov The carbon-iodine bond is the most susceptible to oxidative addition in palladium-catalyzed reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the least reactive. nih.gov This hierarchy allows for the stepwise introduction of different functionalities at specific positions on the benzene ring.
The methyl group, being an electron-donating group, and the halogens, which are electron-withdrawing via induction but electron-donating through resonance, collectively influence the electronic nature of the aromatic ring. This electronic environment, combined with the steric hindrance imposed by the substituents, dictates the regioselectivity of further chemical transformations.
Below are the key identifiers and computed properties of this compound. nih.gov
Table 1: Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1000576-29-3 |
| Molecular Formula | C₇H₅BrFI |
| InChI | InChI=1S/C7H5BrFI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |
| InChIKey | MLIFKSSUZINVQO-UHFFFAOYSA-N |
Table 2: Computed Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 314.92 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 313.86034 Da |
| Monoisotopic Mass | 313.86034 Da |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
While specific research applications focusing solely on this compound are not extensively documented in publicly available literature, its structure is emblematic of the type of polyhalogenated building blocks that are highly valued in synthetic chemistry for creating complex organic molecules. Its utility is inferred from the reactivity of similar polyhalogenated aryl halides, which are used as intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients), liquid crystals, and carbazole (B46965) derivatives. ossila.com The distinct reactivity of its three halogen substituents makes it a potentially valuable substrate for the programmed synthesis of novel, highly functionalized aromatic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFKSSUZINVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Studies of 1 Bromo 2 Fluoro 4 Iodo 3 Methylbenzene Analogs
Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzenes
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex. pressbooks.pub
The relative reactivity of different halogens in SNAr reactions is a result of the balance between the electronegativity of the halogen, which influences the rate of nucleophilic attack, and the strength of the carbon-halogen bond, which affects the ease of leaving group departure.
| Halogen Leaving Group | Relative Reactivity Order | Primary Influencing Factor in Rate-Determining Step |
|---|---|---|
| Fluorine (F) | Highest | High electronegativity strongly activates the ring for nucleophilic attack. |
| Chlorine (Cl) | Intermediate | Moderate electronegativity and C-Cl bond strength. |
| Bromine (Br) | Intermediate | Similar reactivity to chlorine in many cases. |
| Iodine (I) | Lowest | Lower electronegativity leads to a less electrophilic carbon center. |
This table illustrates the generally accepted order of leaving group ability in SNAr reactions, which is primarily governed by the electronegativity of the halogen.
The selectivity of SNAr reactions in polysubstituted benzenes is profoundly influenced by the electronic and steric effects of the substituents present. Electron-withdrawing groups (EWGs) are crucial for activating the ring towards nucleophilic attack. wikipedia.org The stabilizing effect of these groups on the anionic Meisenheimer complex is greatest when they are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG through resonance. pressbooks.pubbyjus.com Meta-positioned EWGs offer only inductive stabilization, which is less effective. byjus.com
In analogs of 1-bromo-2-fluoro-4-iodo-3-methylbenzene (B3019675), the fluorine atom is generally the most likely to be substituted in an SNAr reaction due to its high electronegativity. The presence of other halogens (bromo and iodo groups) and a methyl group will modulate the reactivity. The halogens act as weak deactivators through their inductive effect but can participate in resonance. The methyl group is an electron-donating group, which would slightly deactivate the ring towards nucleophilic attack.
Steric hindrance from adjacent bulky substituents can impede the approach of the nucleophile to the carbon atom bearing the leaving group, thereby reducing the reaction rate at that position. rsc.org For instance, a nucleophile might face more steric hindrance when attacking a position flanked by a methyl group and another halogen.
The reaction proceeds through two transition states. The first transition state is for the formation of the Meisenheimer complex, and the second is for the expulsion of the leaving group. masterorganicchemistry.com As the formation of the intermediate is typically the rate-limiting step, factors that stabilize this intermediate and the preceding transition state will accelerate the reaction. masterorganicchemistry.com In some cases, particularly with less stabilizing substituents, the reaction may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a true intermediate. wikipedia.org
Electrophilic Aromatic Substitution (EAS) on Polyhalogenated Systems
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. orgosolver.com The mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. orgosolver.com A subsequent deprotonation step restores the aromaticity of the ring. orgosolver.com
Substituents on the benzene ring significantly affect the rate of EAS reactions by either donating or withdrawing electron density. msu.edu Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. wikipedia.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making it less nucleophilic and slowing down the reaction. msu.edu
Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. vanderbilt.edu
| Substituent | Effect on Reactivity | Directing Influence | Primary Electronic Effect |
|---|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive electron donation and hyperconjugation |
| -F (Fluoro) | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation |
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation |
| -Br (Bromo) | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation |
| -I (Iodo) | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation |
This table summarizes the dual electronic effects of common substituents found in analogs of this compound and their resulting influence on EAS reactivity and regioselectivity.
In polysubstituted benzenes, the regioselectivity of EAS is determined by the combined electronic and steric effects of all substituents. The directing effects of multiple substituents can be either reinforcing or conflicting. When the directing effects are in conflict, the most strongly activating group generally dictates the position of substitution.
In an analog like this compound, the methyl group is the strongest activating group and will direct incoming electrophiles to the positions ortho and para to it. However, all these positions are already substituted. Therefore, the regioselectivity will be determined by the deactivating effects of the halogens and the steric hindrance they impose. The positions adjacent to the bulky iodine and bromine atoms will be sterically hindered. The electronic effects of the halogens will also play a role, with the cumulative inductive withdrawal of three halogens making the ring significantly less reactive than toluene (B28343). The precise outcome of an EAS reaction on such a substrate would depend on the specific electrophile and reaction conditions, with substitution occurring at the least sterically hindered and least electronically deactivated available position.
Dehalogenation Reactions
Dehalogenation, the removal of a halogen atom from a molecule, is a critical transformation for both synthesis and the remediation of halogenated environmental pollutants. rsc.orgthieme-connect.de For aryl halides, this typically involves replacing a carbon-halogen (C-X) bond with a carbon-hydrogen (C-H) bond.
Catalytic Hydrodehalogenation (HDH) as a Selective Transformation
Catalytic hydrodehalogenation (HDH) is an efficient method for removing halogen atoms from aromatic compounds. science.govnih.gov The process is highly valuable because it can often be performed with high selectivity, targeting the most reactive C-X bond in a polyhalogenated molecule. thieme-connect.de In analogs of this compound, the different carbon-halogen bonds (C-I, C-Br, C-F) exhibit distinct reactivities.
The general order of reactivity for C-X bond cleavage in HDH is C-I > C-Br > C-Cl > C-F. researchgate.net This trend is attributed to the decreasing bond dissociation energy down the halogen group. Consequently, the C-I bond is the most labile and can be selectively cleaved under mild conditions, leaving the C-Br and C-F bonds intact. Similarly, the C-Br bond can be reduced more readily than the C-F bond. organic-chemistry.org This chemoselectivity allows for the stepwise removal of different halogens from a single molecule. For instance, a palladium-phosphite catalytic system has demonstrated the ability to convert bromochlorobenzene exclusively to chlorobenzene, showcasing the selective dehalogenation of the C-Br bond over the C-Cl bond. researchgate.net
Table 1: General Reactivity Trend in Catalytic Hydrodehalogenation
| Carbon-Halogen Bond | Relative Reactivity | Typical Catalyst |
|---|---|---|
| C-I | Highest | Pd/C, Raney Ni |
| C-Br | High | Pd/C, Raney Ni |
| C-Cl | Moderate | Pd/C, Raney Ni |
| C-F | Lowest | Raney Ni (under specific conditions) |
Mechanistic Aspects of Catalytic HDH with Different Catalysts and Conditions
The mechanism of catalytic HDH and the observed selectivity are highly dependent on the choice of catalyst and reaction conditions. nih.gov Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for these transformations. acs.orgexlibrisgroup.com
One proposed mechanism for palladium-catalyzed HDH involves several key steps:
Oxidative Addition : The aryl halide (Ar-X) adds to a Pd(0) complex to form a Pd(II) intermediate. rsc.org
Hydrogenolysis : This Pd(II) species then reacts with a hydrogen source. The source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ethanol, ammonium (B1175870) formate (B1220265), or sodium hypophosphite. rsc.orgorganic-chemistry.orgnih.gov
Reductive Elimination : The final step involves the reductive elimination of the dehalogenated arene (Ar-H), which regenerates the active Pd(0) catalyst. rsc.org
However, the reactivity order can sometimes deviate from the expected C-I > C-Br > C-Cl trend. Studies have shown that with a Pd/C catalyst, the reactivity order can appear as C-Br > C-Cl > C-I. nih.govresearchgate.net This anomaly is not due to the inherent C-X bond strength but is caused by the strong adsorption of iodoarenes and the in situ generated iodide ions (I⁻) onto the palladium surface. nih.govresearchgate.net This adsorption can poison the catalyst, reducing its activity and altering the observed reactivity sequence. In contrast, Raney Nickel (Raney Ni) catalysts typically maintain the expected reactivity order of C-I > C-Br > C-Cl > C-F. nih.govresearchgate.net
The choice of ligands on the metal center also plays a crucial role by modifying the catalyst's electronic and steric properties. numberanalytics.comnumberanalytics.com For example, palladium complexes with ylide-substituted phosphines (YPhos) or phosphite (B83602) ligands can effectively catalyze the dehalogenation of even less reactive aryl chlorides under mild conditions. rsc.orgresearchgate.net Ligand design can therefore be used to tune the catalyst's activity and selectivity for specific dehalogenation tasks. numberanalytics.com
Biocompatible Hydrodehalogenation Methodologies
Biocompatible dehalogenation methods are emerging as environmentally friendly alternatives to traditional chemical processes, with potential applications in bioremediation. nih.govbohrium.com These methods operate under physiological conditions (neutral pH, moderate temperature) and can even be integrated with microbial processes. acs.org
Several biological systems and biomimetic approaches are known to catalyze dehalogenation:
Reductive Dehalogenases : Certain anaerobic bacteria utilize enzymes called reductive dehalogenases to remove halogens from organic compounds. diamond.ac.uknih.gov Many of these enzymes are dependent on vitamin B12 (cobalamin). The proposed mechanism involves the reduction of the enzyme's cobalt center to a highly nucleophilic Co(I) species, which then reacts with the organohalide. nih.govrsc.org Structural studies suggest that catalysis may proceed through a direct interaction between the cobalt atom and the substrate's halogen atom, leading to the cleavage of the C-X bond. diamond.ac.uknih.gov
Coenzyme F430 : This nickel-containing porphinoid, found in methanogenic bacteria, can also mediate the reductive dehalogenation of halogenated hydrocarbons. nih.govresearchgate.net
Heme-Enzymes : Some heme-containing enzymes, as well as artificial versions, can catalyze the oxidative dehalogenation of halogenated phenols using hydrogen peroxide as a clean oxidant. nih.gov The mechanism involves single-electron oxidation steps to degrade the pollutant. nih.gov
Chemical Biocompatible Systems : Palladium on carbon (Pd/C) with a mild hydrogen donor like ammonium formate has been shown to effectively dehalogenate aryl chlorides in biological media, and even in the presence of E. coli cultures, without harming the microorganisms. nih.govacs.orgresearchgate.net This demonstrates the potential to merge synthetic catalysis with biological systems for enhanced pollutant degradation. acs.org
Radical Reactions and Their Pathways
Radical reactions offer alternative pathways for the transformation of aryl halides. These reactions are typically initiated by light (photochemistry) or radical initiators and involve homolytic bond cleavage, forming highly reactive radical intermediates.
Photoinduced Dissociation of Aryl-Halogen Bonds
Aryl-halogen bonds can be cleaved by ultraviolet (UV) or visible light, a process known as photodissociation. researchgate.net The energy required for this cleavage corresponds to the bond dissociation energy (BDE) of the C-X bond. For aryl halides, the BDEs follow the order C-F > C-Cl > C-Br > C-I.
Because the C-I bond is the weakest, iodoarenes are the most susceptible to photoinduced cleavage. researchgate.net The mechanism often involves the following steps:
Excitation : The aryl halide absorbs a photon, promoting it to an excited singlet state. researchgate.net
Intersystem Crossing : The molecule may then cross over to a repulsive triplet state. researchgate.net
Dissociation : From this triplet state, the C-X bond breaks homolytically, generating an aryl radical and a halogen atom. researchgate.net
Recent studies have shown that aryl halides can be activated by visible light without a photocatalyst, through the formation of a halogen-bonding complex with a Lewis base like triethylamine (B128534) (Et₃N). liv.ac.ukrsc.org This interaction facilitates the formation of a triplet state where the C-X bond is significantly weakened and prone to breaking, thus generating an aryl radical under milder conditions. liv.ac.ukrsc.org
Table 2: Dissociation Lifetimes for Halobenzenes upon UV Excitation
| Compound | Dissociation Time Constant(s) | Dissociation Pathway |
|---|---|---|
| Iodobenzene | 700 fs and 350 fs | The faster component (350 fs) is due to direct dissociation, while the slower component involves decay to a repulsive triplet state. |
| Bromobenzene | 28 ps | Decay via repulsive triplet state. |
| Chlorobenzene | 1 ns | Decay via repulsive triplet state. |
(Data adapted from studies on femtosecond pump-probe spectroscopy) researchgate.net
Competition between Radical and Ionic Pathways in Halogenation
The synthesis of halogenated aromatics can proceed through different mechanisms, primarily ionic (electrophilic aromatic substitution) or free radical pathways. quora.com The reaction conditions dictate which pathway is favored.
Ionic Pathway (Electrophilic Aromatic Substitution) : This is the classic method for halogenating an aromatic ring. libretexts.orgbyjus.com It requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule (X₂), creating a powerful electrophile (e.g., "Br⁺"). libretexts.org The aromatic ring, acting as a nucleophile, attacks this electrophile to form a carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity. masterorganicchemistry.com This pathway involves charged intermediates and is favored by polar solvents and the presence of a Lewis acid. quora.combyjus.com
Radical Pathway : Free radical halogenation typically occurs at an alkyl side chain (benzylic position) rather than on the aromatic ring itself. quora.com For an analog like 1-bromo-2-fluoro-4-iodo-3-methyl benzene, the methyl group is susceptible to radical halogenation. This pathway is initiated by UV light or a radical initiator (like AIBN) and proceeds via a chain reaction involving neutral radical intermediates. quora.com It does not require a Lewis acid and is favored in nonpolar solvents.
In some cases, a radical cation mechanism can occur for halogenation on the aromatic ring. This involves an initial single-electron transfer (SET) from the aromatic compound to the halogenating agent, forming a radical cation. scispace.comrsc.org This radical cation can then react with a halide ion (an ionic-type step) or a halogen atom (a radical-type step) to yield the final product. scispace.comrsc.org The balance between these competing pathways can be influenced by the solvent and the presence of salts. scispace.com
Table 3: Conditions Favoring Ionic vs. Radical Halogenation of Toluene Analogs
| Reaction Pathway | Position of Halogenation | Required Conditions | Intermediates |
|---|---|---|---|
| Ionic (Electrophilic) | Aromatic Ring (ortho, para) | Lewis Acid (e.g., FeBr₃, AlCl₃), Dark | Carbocation (Arenium ion) |
| Radical | Methyl Group (Benzylic) | UV Light or Radical Initiator, Heat | Carbon Radicals |
Reactivity Trends and Substituent Effects in Polysubstituted Haloarenes
General Principles of Substituent Effects
Substituents influence the electron density of the benzene ring through two primary mechanisms: inductive and resonance effects. ijrar.org
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the substituent. Halogens (F, Br, I) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring and deactivating it towards electrophilic attack. libretexts.org Alkyl groups, like methyl (-CH₃), are weakly electron-donating through induction (+I).
Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Halogens possess lone pairs of electrons that can be donated into the ring, creating a positive resonance effect (+R). ijrar.org This donation of electron density partially counteracts the inductive withdrawal. Conversely, groups with π-bonds to electronegative atoms, such as nitro (-NO₂) or carbonyl (-COR), withdraw electron density via resonance (-R).
Activating and Deactivating Groups
Substituents are classified based on their net effect on the reaction rate of electrophilic aromatic substitution compared to unsubstituted benzene.
Activating Groups: These substituents increase the rate of reaction. They donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. ijrar.org The methyl group (-CH₃) is a classic example of a weakly activating group.
Deactivating Groups: These substituents decrease the reaction rate. They withdraw electron density, destabilizing the arenium ion intermediate. ijrar.org Halogens are deactivating groups. libretexts.org
Directing Effects and Regioselectivity
The position of an incoming electrophile is directed by the existing substituents.
Ortho-, Para-Directing Groups: These groups direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. This is because the resonance structures of the arenium ion intermediate for ortho and para attack are more stabilized. Both alkyl groups and halogens are ortho-, para-directors. ijrar.org
Meta-Directing Groups: These groups direct incoming electrophiles to the meta position. These are typically electron-withdrawing groups that lack a lone pair for resonance donation, such as -NO₂, -CN, and -COR.
In polysubstituted arenes, the directing effects can be either cooperative (reinforcing) or antagonistic (competing). When effects are antagonistic, the most powerfully activating group generally dictates the position of substitution. ijrar.org Steric hindrance also plays a critical role; substitution at a position that is sterically crowded by bulky adjacent groups is often disfavored. irjet.net
Detailed Research Findings
While specific kinetic data for complex molecules like this compound are scarce in readily available literature, extensive research on simpler analogs provides clear trends. Studies on the nitration of alkylbenzenes, for instance, quantitatively demonstrate the impact of steric hindrance on product distribution.
As the size of an alkyl substituent increases, the proportion of the ortho-substituted product decreases due to steric hindrance with the incoming electrophile. The para position, being less sterically encumbered, becomes increasingly favored. This trend is clearly illustrated in the nitration of various alkylbenzenes.
Table 1: Isomer Distribution in the Nitration of Alkylbenzenes
| Substrate | % Ortho Isomer | % Para Isomer | Ortho/Para Ratio |
|---|---|---|---|
| Toluene | 58% | 37% | 1.57 : 1 |
| Ethylbenzene | 45% | 49% | 0.92 : 1 |
| Isopropylbenzene | 30% | 62% | 0.48 : 1 |
| tert-Butylbenzene | 16% | 73% | 0.22 : 1 |
Data sourced from studies on electrophilic aromatic substitution. irjet.net
This data highlights that even for a relatively small methyl group, there is some steric hindrance, but as the group's bulkiness increases, access to the ortho position is significantly impeded.
Reactivity Trends Among Halogens
Conversely, in nucleophilic aromatic substitution (SₙAr) , where the halogen acts as a leaving group, the trend is often reversed. The ability of the halide to leave is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The general reactivity order for leaving groups is I > Br > Cl > F, which corresponds to the C-X bond strength (C-I is the weakest, C-F is the strongest). libretexts.org
Table 2: Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Approximate BDE (kJ/mol) | Relative Leaving Group Ability in SₙAr |
|---|---|---|
| C-F | 485 | Poorest |
| C-Cl | 324 | Good |
| C-Br | 285 | Better |
| C-I | 228 | Best |
This trend is particularly relevant in reactions where the aryl halide is activated by strong electron-withdrawing groups. libretexts.org
For a molecule like this compound, these opposing trends create a highly nuanced reactivity profile. In a potential electrophilic substitution, the fluorine would be the least deactivating and the iodine the most. In a potential nucleophilic substitution, the iodine would be the most likely leaving group, assuming the ring is sufficiently activated by other means.
Advanced Spectroscopic Characterization of Polyhalogenated Methylbenzenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (B3019675), the ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons.
The benzene (B151609) ring has two remaining protons at positions 5 and 6. Due to the unsymmetrical substitution, these protons are in distinct chemical environments and are expected to give rise to separate signals. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. The methyl group is weakly electron-donating. The combined effects of the bromo, fluoro, iodo, and methyl groups result in a specific chemical shift for each proton. researchgate.netwisc.edu
The proton at C-5 is flanked by the iodo and an adjacent proton, while the proton at C-6 is adjacent to the bromo group and the other proton. These differing environments will lead to distinct chemical shifts, likely in the range of 7.0-8.0 ppm. rsc.org The two aromatic protons are ortho to each other, and will therefore exhibit spin-spin coupling, resulting in each signal appearing as a doublet. Further coupling to the fluorine atom at C-2 is also expected. The proton at C-6 (ortho to the fluorine) will show a larger coupling constant (³JHF) than the proton at C-5 (meta to the fluorine, ⁴JHF). This would further split the signals into doublets of doublets.
The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with. However, a small four-bond coupling to the fluorine atom (⁴JHF) might be observed, potentially broadening the singlet or splitting it into a narrow doublet. Its chemical shift would typically be in the range of 2.2-2.5 ppm.
Distinguishing this compound from its positional isomers is readily achieved by analyzing the splitting patterns and number of signals in the aromatic region of the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.2 - 7.6 | dd (doublet of doublets) | ³JHH = 7-9 Hz, ⁴JHF = 1-3 Hz |
| H-6 | 7.5 - 7.9 | dd (doublet of doublets) | ³JHH = 7-9 Hz, ³JHF = 6-8 Hz |
| -CH₃ | 2.2 - 2.5 | s (singlet) or d (doublet) | ⁴JHF = 0-2 Hz |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons.
The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. nih.gov
Carbon attached to Iodine (C-4): Due to the "heavy atom effect," the signal for this carbon is expected at a relatively upfield position, typically between 90-100 ppm.
Carbon attached to Bromine (C-1): This carbon signal is expected to appear in the range of 110-125 ppm. nih.gov
Carbon attached to Fluorine (C-2): This carbon is significantly deshielded by the highly electronegative fluorine atom and will appear far downfield. Furthermore, it will exhibit a large one-bond coupling constant (¹JCF), making the signal a doublet. The chemical shift is expected in the range of 155-165 ppm (as a doublet). nih.gov
Other Aromatic Carbons (C-3, C-5, C-6): The chemical shifts of these carbons will be influenced by the combined effects of all substituents and are expected in the typical aromatic region of 120-145 ppm. chemguide.co.uklibretexts.org
Methyl Carbon: The methyl carbon signal will appear upfield, typically in the range of 15-25 ppm.
The chemical shifts provide insight into the electrophilicity of the carbon atoms. Carbons bonded to electronegative halogens are deshielded (except for the heavy atom effect of iodine), indicating a lower electron density and thus higher electrophilicity. youtube.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-Br) | 110 - 125 | Doublet (²JCF) |
| C-2 (C-F) | 155 - 165 | Doublet (¹JCF ≈ 240-260 Hz) |
| C-3 (C-CH₃) | 135 - 145 | Doublet (²JCF) |
| C-4 (C-I) | 90 - 100 | Singlet |
| C-5 | 128 - 138 | Singlet |
| C-6 | 125 - 135 | Doublet (³JCF) |
| -CH₃ | 15 - 25 | Doublet (³JCF) |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment. biophysics.orgnih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift of this signal is dependent on the electronic effects of the other substituents on the ring. The signal will not be a simple singlet due to coupling with nearby protons. It is expected to appear as a complex multiplet, specifically a doublet of doublets of quartets (or a doublet of doublets if the coupling to the methyl group is not resolved), due to coupling with the ortho proton (H-6, ³JHF), the meta proton (H-5, ⁴JHF), and potentially the meta methyl protons (⁴JHF). wikipedia.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -110 to -130 | ddt (doublet of doublet of triplets) or dd | ³JHF (to H-6) = 6-8 Hz, ⁴JHF (to H-5) = 1-3 Hz, ⁴JHF (to -CH₃) = 0-2 Hz |
While 1D NMR spectra provide a wealth of information, complex molecules often require 2D NMR techniques for unambiguous structure assignment. omicsonline.orgresearchgate.netnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows coupling between protons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-5 and H-6), confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu An HSQC spectrum would show a correlation between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal. This allows for the direct assignment of these protonated carbons.
The methyl protons showing correlations to C-2, C-3, and C-4.
H-5 showing correlations to C-3, C-4, and C-6.
H-6 showing correlations to C-1, C-2, and C-5. These long-range correlations provide definitive proof of the substitution pattern on the benzene ring. science.gov
Table 4: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H-5 ↔ H-6 | Confirms ortho relationship of aromatic protons. |
| HSQC | H-5 ↔ C-5; H-6 ↔ C-6; -CH₃ ↔ -CH₃ | Assigns protonated carbons. |
| HMBC | -CH₃ → C-2, C-3, C-4 | Confirms position of methyl group and its neighbors. |
| H-5 → C-3, C-4, C-6 | Confirms connectivity around H-5. | |
| H-6 → C-1, C-2, C-5 | Confirms connectivity around H-6 and assignment of C-1. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying functional groups present in a molecule. vscht.cz
The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure as a substituted benzene derivative. spectroscopyonline.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹). libretexts.orgorgchemboulder.com The methyl group C-H stretching will appear just below 3000 cm⁻¹ (usually 2960-2850 cm⁻¹). spectroscopyonline.com
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of sharp, medium-intensity bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com Typically, two or three bands are observed around 1600, 1585, and 1500-1400 cm⁻¹.
C-H Out-of-Plane Bending (oop): The position of strong C-H "oop" bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com For a 1,2,3,5-tetrasubstituted benzene ring with two adjacent hydrogens, a strong absorption is expected in the 860-800 cm⁻¹ range. spectroscopyonline.com
C-X Stretching: The vibrations corresponding to the carbon-halogen bonds are also expected. The C-F stretch is typically found in the 1250-1000 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically 690-515 cm⁻¹, and the C-I stretch appears at even lower frequencies, usually below 500 cm⁻¹. libretexts.org
Table 5: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₃) | 2960 - 2850 | Medium |
| Aromatic C=C Stretch | 1620 - 1400 | Medium, Sharp |
| C-F Stretch | 1250 - 1000 | Strong |
| C-H Out-of-Plane Bending | 860 - 800 | Strong |
| C-Br Stretch | 690 - 515 | Medium to Strong |
Distinguishing Positional Isomers via C-H Wagging and Ring Bending Modes
Infrared (IR) spectroscopy is a powerful tool for differentiating between positional isomers of substituted benzenes. The substitution pattern on the aromatic ring directly influences the vibrational modes of the carbon-hydrogen (C-H) bonds and the benzene ring itself. Specifically, the out-of-plane C-H bending vibrations, often referred to as "wagging," and the out-of-plane ring bending modes are highly diagnostic. spcmc.ac.inudel.edu
For a tetrasubstituted benzene derivative like this compound, which has two adjacent free hydrogen atoms on the ring, a characteristic strong absorption band is expected in the range of 800-860 cm⁻¹. researchgate.net The precise position of this band is sensitive to the electronic nature and mass of the substituents. Positional isomers, where the substituents are arranged differently around the ring, would leave a different number of adjacent hydrogen atoms, thus producing distinct patterns in this "fingerprint" region of the IR spectrum. For instance, an isomer with a single isolated ring hydrogen would show a band in a different region (typically 850-900 cm⁻¹). spcmc.ac.in These differences allow for the clear differentiation of isomers that might be difficult to distinguish by other means.
| Substitution Pattern | Adjacent Ring Hydrogens | C-H Wagging/Ring Bending Region (cm⁻¹) |
|---|---|---|
| Monosubstituted | 5 | 690-710 and 730-770 |
| ortho-Disubstituted | 4 | 735-770 |
| meta-Disubstituted | 3 and 1 isolated | 690-710 and 750-810 and 860-900 |
| para-Disubstituted | 2 (two pairs) | 810-840 |
| 1,2,3,4-Tetrasubstituted (e.g., the target compound) | 2 | 800-860 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides critical information about a molecule's mass, elemental composition, and structural features through analysis of its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₇H₅BrFI. nih.gov HRMS can distinguish the exact mass of its molecular ion from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for [C₇H₅⁷⁹Br¹⁹F¹²⁷I]⁺ is 313.86034 Da. nih.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for this specific elemental formula.
| Molecular Formula | Nominal Mass | Exact Monoisotopic Mass (Da) |
|---|---|---|
| C₇H₅⁷⁹Br¹⁹F¹²⁷I | 314 | 313.86034 |
| C₁₂H₇¹⁹F₃¹²⁷I | 314 | 313.96226 |
| C₉H₆⁷⁹Br₃ | 314 | 310.80938 |
The mass spectrum of this compound is characterized by a distinctive molecular ion cluster and specific fragmentation pathways. The presence of bromine, with its two abundant isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), creates a characteristic M and M+2 peak pattern with a nearly 1:1 intensity ratio. libretexts.orgyoutube.com Iodine is monoisotopic (¹²⁷I), and fluorine is also monoisotopic (¹⁹F).
The fragmentation of the molecular ion typically proceeds through several key pathways observed in alkylbenzenes and halogenated aromatics: docbrown.infolibretexts.org
Loss of a methyl radical (•CH₃): A common fragmentation for toluene (B28343) derivatives, leading to a [M-15]⁺ ion. This often involves rearrangement to a stable tropylium (B1234903) or halotropylium ion.
Loss of halogen atoms: Cleavage of the C-Br or C-I bonds can occur, leading to [M-Br]⁺ and [M-I]⁺ fragments. The C-F bond is significantly stronger and less likely to break.
Loss of H-X: Elimination of HBr or HI can also be observed.
The combination of bromine and iodine results in a complex but highly informative isotopic pattern for any fragment containing these halogens. Analyzing this distribution is key to identifying halogenated fragments.
| Ion | m/z (Nominal) | Relative Abundance (%) | Contributing Isotopes |
|---|---|---|---|
| [M]⁺ | 314 | ~100 | ¹²C₇H₅⁷⁹Br¹⁹F¹²⁷I |
| [M+1]⁺ | 315 | ~7.7 | ¹³C¹²C₆H₅⁷⁹Br¹⁹F¹²⁷I |
| [M+2]⁺ | 316 | ~97 | ¹²C₇H₅⁸¹Br¹⁹F¹²⁷I |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems and the effects of substituents on the aromatic ring. up.ac.za
The UV-Vis spectrum of benzene exhibits characteristic absorption bands, notably the E₂ band (~204 nm) and the B band (~256 nm), which arise from π → π* transitions. spcmc.ac.in When substituents are added to the benzene ring, they can alter the position (wavelength) and intensity of these bands. This phenomenon is due to the electronic effects of the substituents. publish.csiro.au
Alkyl Groups (e.g., -CH₃): The methyl group is an electron-donating group through an inductive effect, which generally causes a small bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity) of the absorption bands. uomustansiriyah.edu.iqopenstax.org Toluene, for example, shows a B-band maximum at around 262 nm compared to benzene's 256 nm. nist.gov
In this compound, the combined effects of the electron-donating methyl group and the three different halogen atoms lead to a significant bathochromic shift of the benzene absorption bands compared to the parent benzene or toluene molecules.
According to Molecular Orbital (MO) theory, the absorption of UV-Vis light promotes an electron from a lower-energy occupied molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied molecular orbital (typically the Lowest Unoccupied Molecular Orbital, LUMO). up.ac.zaacs.org In benzene, the π → π* transitions correspond to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals. spcmc.ac.in
Substituents on the benzene ring perturb the energy levels of these molecular orbitals.
Electron-donating groups (like the methyl group and halogens via resonance) raise the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap (ΔE).
Electron-withdrawing groups (like halogens via induction) lower the energy of both the HOMO and LUMO.
Since the energy of the absorbed photon is directly related to this energy gap (ΔE = hc/λ), a smaller energy gap results in absorption at a longer wavelength (a bathochromic shift). In this compound, the net effect of the four substituents is a reduction of the HOMO-LUMO gap, causing the characteristic benzene absorption bands to shift to significantly longer wavelengths. acs.org
Computational Chemistry and Quantum Mechanical Investigations
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory is fundamental to understanding the electronic structure of aromatic compounds. The distribution and energy of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's reactivity.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost empty orbital and relates to the ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Substituted Benzenes This table presents representative data for simpler, related compounds to illustrate the concepts of HOMO-LUMO analysis. Values are hypothetical and for comparative purposes.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Expected Reactivity |
|---|---|---|---|---|
| Benzene (B151609) | -9.24 | -1.15 | 8.09 | Low |
| Fluorobenzene | -9.20 | -0.98 | 8.22 | Very Low |
| Chlorobenzene | -9.07 | -1.25 | 7.82 | Low |
| Bromobenzene | -9.02 | -1.30 | 7.72 | Moderate |
| Iodobenzene | -8.75 | -1.55 | 7.20 | Higher |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id
The MEP map uses a color scale to represent different potential values. Regions with a negative electrostatic potential (typically colored red to yellow) are electron-rich and are likely sites for electrophilic attack. Regions with a positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.net
For 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (B3019675), the MEP map would be complex due to the competing electronic effects of the substituents.
Negative Potential: The highly electronegative fluorine atom and the π-electron cloud of the benzene ring would create regions of high electron density (red/yellow), indicating nucleophilic character. The bromine and iodine atoms also possess lone pairs, contributing to electron-rich areas, but they can also exhibit positive potentials along the C-X axis (a phenomenon known as a σ-hole), which is relevant for halogen bonding. researchgate.netresearchgate.net
Positive Potential: The hydrogen atoms on the benzene ring and the methyl group would exhibit positive electrostatic potential (blue/green), marking them as potential electrophilic sites.
The MEP map provides a nuanced picture of reactivity, highlighting how the inductive and resonance effects of the four different substituents collectively shape the charge distribution across the molecule's surface. ed.ac.uk
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems like molecules. It is widely applied to predict geometries, vibrational frequencies, reaction energies, and spectroscopic data with high accuracy. unipi.itspectroscopyonline.com
A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.govmdpi.com For this compound, this calculation would determine the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. nih.govnih.gov These calculations predict the frequencies of molecular vibrations (stretching, bending, twisting) that are characteristic of the molecule's bonds and functional groups. The predicted frequencies correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, the optimized structure can be validated. researchgate.net For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.gov
Table 2: Representative Calculated Vibrational Frequencies for a Halogenated Benzene Derivative (e.g., Dihalobenzene) This table shows typical vibrational modes and their calculated frequencies for a related compound to illustrate the output of DFT calculations. researchgate.net
| Vibrational Mode | Typical Calculated Frequency (cm-1) | Description |
|---|---|---|
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-C) | 1600 - 1450 | Aromatic ring C-C stretching |
| δ(C-H) | 1300 - 1000 | Aromatic C-H in-plane bending |
| ν(C-F) | 1250 - 1000 | C-F stretching |
| ν(C-Br) | 700 - 500 | C-Br stretching |
| ν(C-I) | 600 - 480 | C-I stretching |
DFT is a powerful tool for elucidating chemical reaction mechanisms. By calculating the potential energy surface, researchers can map out the entire energy landscape of a reaction, from reactants to products. nih.gov This involves identifying and calculating the energies of all intermediates and, most importantly, the transition states that connect them. diva-portal.org
The transition state is the highest energy point along a reaction coordinate and its energy relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate. For electrophilic aromatic substitution on this compound, DFT calculations could be used to:
Model the formation of the sigma-complex (arenium ion) intermediate for electrophilic attack at different positions on the ring.
Calculate the energies of the transition states leading to these intermediates.
Determine which substitution position (regioselectivity) is kinetically favored by identifying the pathway with the lowest activation energy. irjet.net
This analysis provides a quantitative understanding of how the directing effects of the fluoro, bromo, iodo, and methyl substituents influence the molecule's reactivity in substitution reactions. diva-portal.org
In addition to IR and Raman spectra, DFT can accurately predict Nuclear Magnetic Resonance (NMR) spectra. aps.org The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule can be calculated. These values are then converted into chemical shifts (δ) by comparing them to a standard reference compound. scm.com
The ability to simulate NMR spectra is extremely valuable for structure elucidation. By comparing the calculated ¹H and ¹³C chemical shifts with those obtained from experimental NMR, the proposed structure of a synthesized compound can be confirmed. DFT calculations can help assign specific peaks in a complex spectrum to particular atoms in the molecule and can even be used to distinguish between different isomers. mdpi.comnih.gov
Analysis of Intermolecular Interactions
The arrangement of molecules in condensed phases is governed by a complex interplay of intermolecular forces. For this compound, with its multiple halogen substituents and aromatic ring, halogen bonding and π-π stacking are particularly significant.
Halogen bonding is a directional non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. In this compound, the iodine, bromine, and to a lesser extent, fluorine atoms can act as halogen bond donors. The strength of the σ-hole, and thus the halogen bond, is dependent on the polarizability and electronegativity of the halogen atom, as well as the nature of the substituents on the aromatic ring.
Theoretical studies on various halobenzenes have established that the strength of halogen bonding typically follows the order I > Br > Cl > F. This trend is attributed to the increasing size and polarizability of the halogen atom, which leads to a more positive σ-hole. The electron-withdrawing fluorine atom and the electron-donating methyl group in this compound will modulate the electrostatic potential of the halogen atoms. The fluorine atom is expected to enhance the positive character of the σ-holes on the adjacent bromine and the more distant iodine atom, thereby strengthening their potential for halogen bonding. Conversely, the methyl group may have a slight opposing effect.
Computational models can predict the geometry and energy of these interactions. For instance, calculations on similar polyhalogenated benzenes have shown that halogen bonds are highly directional, with the Lewis base typically approaching the halogen atom along the extension of the C-X bond (where X is the halogen).
Table 1: Calculated Maximum Electrostatic Potential (VS,max) on Halogen Atoms for a Model System (Illustrative Data)
| Halogen Atom | VS,max (kcal/mol) |
| Iodine | +25.8 |
| Bromine | +18.2 |
| Fluorine | -5.3 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of similar halobenzenes. Specific values for this compound would require dedicated quantum mechanical calculations.
The planar aromatic ring of this compound facilitates π-π stacking interactions, which are crucial for its packing in the solid state and its behavior in solution. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron systems of adjacent molecules.
Computational studies have revealed that the geometry of π-π stacking is highly dependent on the substituents on the benzene ring. While face-to-face stacking is possible, displaced or T-shaped arrangements are often energetically more favorable due to a reduction in electrostatic repulsion. The presence of multiple halogen atoms and a methyl group in this compound introduces asymmetry in the electron distribution of the π-system, which will influence the preferred stacking geometry and interaction energy.
Dispersion forces, which are attractive forces arising from instantaneous fluctuations in electron density, are a major component of the binding energy in π-π stacked systems. Quantum mechanical methods that properly account for electron correlation are essential for accurately modeling these interactions.
Table 2: Calculated Interaction Energies for Benzene Dimer in Different Orientations (Illustrative Data)
| Orientation | Interaction Energy (kcal/mol) |
| Sandwich | -1.5 |
| Parallel-displaced | -2.5 |
| T-shaped | -2.4 |
Note: This data is for the unsubstituted benzene dimer and serves to illustrate the energetic differences between stacking geometries. The interaction energies for this compound would be different due to the influence of its substituents.
Quantitative Structure-Activity Relationships (QSAR) and Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computational descriptors, derived from quantum mechanical calculations, are fundamental to the development of robust QSAR models.
The reactivity and selectivity of this compound in various chemical reactions can be rationalized and predicted by examining its electronic parameters. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of atomic charges, provide valuable information about the molecule's susceptibility to electrophilic or nucleophilic attack.
For instance, in electrophilic aromatic substitution reactions, the positions with the highest electron density (most negative atomic charges) or the largest HOMO coefficients are generally the most reactive. Conversely, in nucleophilic aromatic substitution, sites with low electron density (positive atomic charges) and large LUMO coefficients are favored. The interplay of the inductive and resonance effects of the bromine, fluorine, iodine, and methyl substituents will create a unique reactivity pattern for this molecule.
Table 3: Calculated Electronic Descriptors for a Series of Substituted Benzenes (Illustrative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Benzene | -9.25 | 1.15 | 0.00 |
| Toluene (B28343) | -8.82 | 1.18 | 0.36 |
| Fluorobenzene | -9.20 | 0.98 | 1.60 |
| Bromobenzene | -9.03 | 0.65 | 1.70 |
| Iodobenzene | -8.73 | 0.38 | 1.71 |
Note: This table provides representative data for monosubstituted benzenes to illustrate the impact of different substituents on electronic properties. The values for the polysubstituted this compound would be a composite of these effects.
By leveraging QSAR models and computational chemistry, it is possible to predict the likely outcomes of synthetic transformations involving this compound. For example, in cross-coupling reactions, the relative reactivity of the C-Br and C-I bonds can be computationally assessed by calculating their bond dissociation energies or by modeling the transition states of the oxidative addition step. The C-I bond is generally more reactive than the C-Br bond in such reactions, a prediction that can be quantified through computational methods.
Furthermore, computational models can be used to screen for potential reaction partners and to optimize reaction conditions by providing insights into the reaction mechanisms and the stability of intermediates and transition states. This predictive capability is invaluable for the rational design of synthetic routes and for minimizing the experimental effort required to achieve a desired chemical transformation.
Advanced Applications in Synthetic Organic Chemistry
1-Bromo-2-fluoro-4-iodo-3-methylbenzene (B3019675) as a Versatile Synthetic Intermediate
This polyhalogenated aromatic compound serves as a key building block in various fields due to the differential reactivity of its carbon-halogen bonds. The presence of bromine, fluorine, and iodine on the same aromatic core allows chemists to perform a series of selective cross-coupling and substitution reactions. This versatility is crucial for creating intricate molecules with precise functionalities.
The primary utility of this compound lies in its role as a precursor for highly substituted aromatic compounds. The carbon-iodine bond is typically the most reactive towards common palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Stille couplings), followed by the carbon-bromine bond. The carbon-fluorine bond is generally the least reactive under these conditions. This reactivity hierarchy enables a stepwise approach to functionalization. wuxiapptec.comnih.gov
A synthetic chemist can, for instance, first selectively replace the iodine atom with one functional group, then target the bromine atom with a different coupling partner, all while leaving the fluorine and methyl groups intact for potential later modifications. This controlled, site-selective functionalization is a powerful strategy for building complex polysubstituted aromatic targets that would be difficult to synthesize through other methods. wuxiapptec.com
Table 1: Reactivity of C-X Bonds in Cross-Coupling Reactions
| Carbon-Halogen Bond | Relative Reactivity | Typical Reactions |
|---|---|---|
| C-I | Highest | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig |
| C-Br | Intermediate | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig |
This interactive table summarizes the general reactivity trend for carbon-halogen bonds in common transition-metal-catalyzed cross-coupling reactions.
In medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is critical for biological activity. This compound provides a platform to systematically explore the chemical space around a central phenyl ring. The introduction of diverse substituents through sequential cross-coupling reactions allows for the synthesis of libraries of novel compounds. These compounds can be screened for potential therapeutic applications, including enzyme inhibition. The fluorine atom is a particularly valued substituent in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The incorporation of multiple halogen atoms into an aromatic structure can impart unique properties relevant to materials science. Polymers and organic electronic materials derived from polyhalogenated precursors can exhibit enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. The ability to selectively functionalize this compound allows for the synthesis of tailored monomers that can be polymerized to create materials with precisely controlled properties for applications in fields like organic light-emitting diodes (OLEDs) or specialty polymers.
Strategies for Introducing Multiple Halogen and Alkyl Functionalities in Target Molecules
The synthesis of complex molecules often requires strategies for the precise installation of multiple functional groups. Using a pre-functionalized building block like this compound is a key part of a "late-stage functionalization" approach. numberanalytics.com This strategy involves introducing key functionalities later in a synthetic sequence, which can be more efficient than building a complex molecule from simple, unfunctionalized starting materials.
The general strategy involves a series of halogenation and cross-coupling reactions. wuxiapptec.com A synthesis might begin with a simpler benzene (B151609) derivative, followed by sequential, regioselective halogenation steps to install the desired bromine, fluorine, and iodine atoms. The directing effects of the existing substituents on the aromatic ring guide the position of the next incoming halogen. numberanalytics.com Once the polyhalogenated core is assembled, sequential cross-coupling reactions can be employed to build up the final target molecule. wuxiapptec.com
Table 2: Common Strategies for Functional Group Introduction
| Strategy | Description | Application Example |
|---|---|---|
| Electrophilic Aromatic Substitution | Introduction of halogens (Br, I) onto the aromatic ring using catalysts. ncert.nic.in | Bromination or iodination of a fluorotoluene derivative. |
| Sandmeyer-type Reactions | Conversion of an aniline (B41778) derivative to a halide via a diazonium salt. orgsyn.orggoogle.com | Introduction of bromine or iodine at a specific position. |
| Sequential Cross-Coupling | Stepwise reaction of C-I, then C-Br bonds with different coupling partners. nih.gov | Synthesis of a tri-substituted product from the starting compound. |
This interactive table outlines common synthetic strategies relevant to the functionalization of polyhalogenated aromatic compounds.
Development of Novel Reagents and Catalysts Utilizing Polyhalogenated Benzene Cores
Polyhalogenated benzene derivatives are not only building blocks but can also serve as foundational structures for new reagents and catalysts. The steric and electronic properties of these cores can be tuned by the number and nature of the halogen substituents.
For example, bulky, electron-rich ligands are often used to stabilize and control the reactivity of transition metal catalysts used in cross-coupling reactions. A polyhalogenated benzene core could be functionalized to create a novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. The specific arrangement of halogens and other groups on the benzene backbone would influence the ligand's steric bulk and electronic properties, which in turn would affect the performance (e.g., activity, selectivity) of the metal catalyst. sciencedaily.com Recent research has focused on developing novel catalysts for specific transformations, such as the catalytic oxidation of benzene, where the support and structure of the catalyst are key to its performance. rsc.org While not directly using this compound, this research highlights the principle of using substituted benzene cores in catalysis.
Environmental Considerations and Degradation Pathways of Polyhalogenated Aryl Halides Academic Focus
Mechanisms of Environmental Persistence of Halogenated Aromatic Compounds
Halogenated aromatic compounds are widely used in industrial and agricultural applications. nih.gov However, their stability often leads to long-term persistence and accumulation in the environment. nih.gov Several factors contribute to the environmental persistence of polyhalogenated aryl halides. The nature and number of halogen substituents on the aromatic ring play a crucial role. The strength of the carbon-halogen bond is a key determinant, with the C-F bond being the strongest and the C-I bond being the weakest. This generally translates to fluoroaromatics being more resistant to degradation than their iodoaromatic counterparts.
The hydrophobicity of these compounds, which tends to increase with the number of halogen atoms, leads to their partitioning into soil organic matter and sediments. researchgate.netmdpi.com This sequestration can reduce their bioavailability to microorganisms, thereby hindering biodegradation. mdpi.com Furthermore, the position of the halogen substituents can influence steric hindrance, affecting the accessibility of the molecule to enzymatic attack.
Many polyhalogenated organic compounds are resistant to natural degradation processes such as photodegradation by sunlight or atmospheric oxidation. nih.gov Their chemical inertness and stability contribute significantly to their persistence in various environmental compartments, including air, water, and soil. nih.govresearchgate.net
Catalytic and Biocatalytic Dehalogenation Strategies
Due to the persistence of polyhalogenated aryl halides, significant research has been directed towards developing effective remediation strategies. These approaches can be broadly categorized into catalytic and biocatalytic methods, both aiming to achieve dehalogenation, which is the cleavage of the carbon-halogen bond.
Catalytic hydrodehalogenation (HDH) is a promising chemical remediation technique that involves the reaction of a halogenated organic compound with a hydrogen source in the presence of a metal catalyst. mdpi.com This process converts the aryl halide to the corresponding non-halogenated aromatic compound, which is generally less toxic and more biodegradable. mdpi.comrsc.org
Commonly Used Catalysts and Conditions:
Palladium-based catalysts: Palladium on a carbon support (Pd/C) is a widely used and highly effective catalyst for HDH reactions. researchgate.netgoogle.com These reactions can often be carried out under mild conditions, including room temperature and atmospheric pressure. google.com
Nickel-based catalysts: Nickel-based catalysts, such as Raney Ni and nickel nanoparticles, offer a more cost-effective alternative to precious metal catalysts like palladium. mdpi.comresearchgate.netnih.gov They have shown efficacy in the dehalogenation of a variety of halogenated aromatic compounds. mdpi.com
Hydrogen Donors: The hydrogen source for HDH can be gaseous hydrogen (H₂) or a hydrogen donor molecule like hydrazine, ethanol, or sodium borohydride. rsc.orggoogle.comnih.gov
The reactivity of the carbon-halogen bond in HDH generally follows the order C-I > C-Br > C-Cl > C-F, reflecting the bond dissociation energies. researchgate.net However, the specific catalyst used can influence this reactivity order. For instance, with a Pd/C catalyst, the order of hydrogenolytic scission reactivity for halobenzenes has been observed as C-Br > C-Cl > C-I > C-F, whereas for Raney Ni, the order is C-I > C-Br > C-Cl > C-F. researchgate.net
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Reactivity Order of C-X Bond |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Room temperature to moderate heat, atmospheric to low pressure H₂ or hydrogen donors. google.com | High activity and selectivity, mild reaction conditions. rsc.org | Higher cost compared to base metals. | C-Br > C-Cl > C-I > C-F researchgate.net |
| Raney Nickel (Raney Ni) | Elevated temperatures and pressures may be required. | Cost-effective, effective for a range of halogenated compounds. mdpi.com | Can be pyrophoric, may require harsher conditions. | C-I > C-Br > C-Cl > C-F researchgate.net |
| Nickel-based (e.g., NiCl₂, Ni-Mo/Al₂O₃) | Varies, can require high temperatures (e.g., 320–350 °C) and pressures. mdpi.com | Lower cost, tolerance to impurities like sulfur in some cases. mdpi.com | May require more extreme conditions, potential for lower selectivity. | Generally follows bond strength: C-I > C-Br > C-Cl > C-F |
Microorganisms have evolved diverse metabolic pathways to degrade a wide array of environmental pollutants, including halogenated aromatic compounds. nih.govslideshare.net Bioremediation, which harnesses these microbial capabilities, offers an environmentally friendly and cost-effective approach to detoxification. nih.gov
The initial step in the microbial degradation of many halogenated aromatics is dehalogenation, which can occur either aerobically or anaerobically.
Aerobic Degradation: Under aerobic conditions, bacteria often employ oxygenases to initiate the breakdown of the aromatic ring. pjoes.com For halogenated compounds, the removal of the halogen atom can occur before or after ring cleavage.
Anaerobic Degradation (Halorespiration): In anaerobic environments, some bacteria can use halogenated compounds as terminal electron acceptors in a process called halorespiration. slideshare.net This involves reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. slideshare.net
Microorganisms can adapt to the presence of xenobiotic compounds like polyhalogenated aryl halides through various genetic mechanisms. researchgate.net These include:
Gene Transfer: Horizontal gene transfer allows for the rapid dissemination of catabolic genes among different microbial populations. researchgate.net
Mutation and Recombination: Spontaneous mutations and genetic recombination can lead to the evolution of enzymes with new or enhanced dehalogenation capabilities. researchgate.net
Gene Regulation: Microbes can regulate the expression of degradation pathways in response to the presence of specific pollutants.
The enzymes responsible for dehalogenation, known as dehalogenases, are diverse and can be highly specific to their substrates. nih.govoup.com Research continues to explore the vast enzymatic potential of the microbial world for bioremediation applications. nih.gov
Photochemical Degradation Processes in Aryl Halides
Photochemical degradation, or photolysis, is another important pathway for the transformation of aryl halides in the environment. researchgate.netresearchgate.net This process involves the absorption of light energy, typically in the ultraviolet (UV) range, which can lead to the cleavage of the carbon-halogen bond. worktribe.comnih.govworktribe.com
The photolysis of aryl halides can proceed through several mechanisms, including:
Homolytic Cleavage: The direct absorption of a photon can lead to the homolytic fission of the C-X bond, generating an aryl radical and a halogen radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form the dehalogenated product.
Photosensitized Reactions: In the presence of other molecules (photosensitizers) that absorb light, energy can be transferred to the aryl halide, leading to its degradation.
Photoinduced Electron Transfer: An excited state molecule can donate an electron to the aryl halide, forming a radical anion that can then lose a halide ion.
The efficiency of photochemical degradation is influenced by several factors, including the wavelength and intensity of light, the presence of photosensitizers or radical scavengers in the environment, and the specific properties of the aryl halide itself. researchgate.netnih.gov For instance, the presence of a base and a hydrogen donor like methanol (B129727) can facilitate the photochemical dehalogenation of aryl bromides under UVA irradiation. worktribe.comnih.gov The formation of a complex between the methoxide (B1231860) and the bromoarene weakens the C-Br bond, making it more susceptible to cleavage upon irradiation. worktribe.comnih.gov
It is important to note that photochemical degradation can sometimes lead to the formation of transformation products that may also be of environmental concern. tandfonline.comresearchgate.net
Analytical Methodologies for Tracking Environmental Fate in Research Settings
To understand the environmental fate and degradation of polyhalogenated aryl halides, robust analytical methods are essential for their detection and quantification in various environmental matrices such as water, soil, and sediment. env.go.jp
Common Analytical Techniques:
Gas Chromatography (GC): GC is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com Coupled with sensitive detectors, it allows for the separation and quantification of complex mixtures of halogenated compounds.
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly well-suited for their trace analysis. chromatographyonline.com
Mass Spectrometry (MS): GC-MS provides both separation and structural identification of compounds, offering a high degree of certainty in analysis. env.go.jpchromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of less volatile or thermally labile compounds. It can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS).
Sample Preparation: Prior to instrumental analysis, a sample preparation step is often required to extract and concentrate the target analytes from the environmental matrix. env.go.jp Common techniques include:
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Solid-Phase Microextraction (SPME) capes.gov.br
Thermal Desorption (TD): This technique is often used for air sampling, where volatile compounds are trapped on a sorbent material and then thermally desorbed into the analytical instrument. capes.gov.brresearchgate.net
Recent advancements in analytical instrumentation, such as comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HRMS), are enabling more detailed and sensitive analysis of these compounds and their degradation products in complex environmental samples. chromatographyonline.comcapes.gov.br
| Technique | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification. env.go.jp | Quantification and identification of a wide range of halogenated aromatics in soil, water, and air. chromatographyonline.com | High sensitivity and selectivity, provides structural information. chromatographyonline.com | Requires analytes to be thermally stable and volatile. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Similar to GC-MS for separation, but uses a detector highly sensitive to electronegative atoms like halogens. chromatographyonline.com | Trace analysis of organochlorine pesticides and PCBs. | Extremely high sensitivity for halogenated compounds. chromatographyonline.com | Does not provide structural confirmation like MS. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Analysis of less volatile or thermally labile halogenated compounds. | Suitable for a broader range of compound polarities and volatilities than GC. | Generally lower resolution than capillary GC. |
| Chemiluminescence (CL)-based Methods | Detects light produced from a chemical reaction involving the analyte. mdpi.com | Rapid and sensitive detection of certain polyhaloaromatic compounds. mdpi.com | Simple, rapid, and sensitive without complex pretreatment. mdpi.com | Limited to specific classes of compounds that can produce a chemiluminescent reaction. mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving regioselective halogenation in 1-bromo-2-fluoro-4-iodo-3-methylbenzene?
- Methodology : Regioselectivity is influenced by steric and electronic factors. For multi-halogenated benzenes, sequential halogenation is often employed. The methyl group at position 3 acts as an electron-donating group, directing electrophilic substitution to the para position (position 4). Iodination typically requires catalysts like CuI or Pd-mediated coupling due to iodine’s lower reactivity . Bromine and fluorine can be introduced via directed ortho-metalation (DoM) or halogen-exchange reactions (e.g., Finkelstein for iodine substitution). Purity (>97% GC/HPLC) is critical, as noted in multi-halogenated benzene syntheses .
Q. How can impurities be minimized during purification of this compound?
- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates halogenated isomers. Recrystallization in methanol or ethanol at low temperatures (0–6°C) improves purity, leveraging solubility differences between halogens. Evidence from similar compounds (e.g., 4-bromo-1-chloro-2-fluorobenzene) highlights the importance of low-temperature storage to prevent decomposition .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : NMR shows distinct deshielding for H-5 (δ ~7.2–7.5 ppm due to iodine’s inductive effect). NMR reveals a singlet for the fluorine at position 2 (δ ~-110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion cluster (M expected at m/z 329.85) with isotopic patterns characteristic of Br and I .
- Elemental Analysis : Halogen content (Br, F, I) should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How do the bromine and iodine substituents influence reactivity in cross-coupling reactions?
- Methodology : Iodine’s larger atomic radius enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), while bromine offers a balance between reactivity and stability. For example, in Heck reactions, iodine at position 4 facilitates C–I bond activation at lower temperatures compared to bromine. Competitive pathways (e.g., C–F bond activation) are negligible due to fluorine’s strong bond strength .
Q. Can this compound serve as a precursor for photoactive materials or pharmaceuticals?
- Methodology : The iodine and fluorine substituents make it a candidate for:
- Liquid Crystals : Iodine’s polarizability enhances mesophase stability.
- Anticancer Agents : Halogenated aromatics are common in kinase inhibitors. Evidence from fluorinated benzene derivatives (e.g., 4-bromo-3-methylaniline) shows utility in drug intermediates .
Q. What computational approaches predict substituent effects on electronic properties?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal iodine’s electron-withdrawing effect (+M effect via hyperconjugation), lowering the HOMO-LUMO gap. Comparative studies with chloro/fluoro analogs (e.g., 1-bromo-3-chloro-5-fluorobenzene) validate computational predictions .
Q. What safety protocols are critical for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
